5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE
Overview
Description
5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of the Pyrazole Moiety: This step may involve the reaction of hydrazine derivatives with diketones or other suitable precursors.
Bromination and Methylation: These steps introduce the bromine and methyl groups at specific positions on the indole and pyrazole rings.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, indole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
The compound may have potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry
In the industrial sector, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-7-METHYL-3-(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the biological context but may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Bromoindole: A simpler brominated indole derivative.
Pyrazole derivatives: Various pyrazole compounds with diverse biological activities.
Uniqueness
The unique combination of the indole and pyrazole moieties, along with specific substitutions, may confer distinct biological activities and chemical reactivity, making this compound a valuable subject of study.
Properties
IUPAC Name |
5-bromo-7-methyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-10-8-12(20)9-14-16(18(24)21-17(10)14)15-11(2)22-23(19(15)25)13-6-4-3-5-7-13/h3-9,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHOTCGPPIQYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C(C(=O)N=C12)C3=C(NN(C3=O)C4=CC=CC=C4)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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